![molecular formula C14H23NO3 B2890663 Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate CAS No. 1417551-36-0](/img/structure/B2890663.png)
Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate is a chemical compound with the molecular formula C14H23NO3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate is represented by the molecular formula C14H23NO3 . The exact mass is 249.172878976 g/mol .Aplicaciones Científicas De Investigación
Materials Science and Sensory Materials
Tert-butyl carbazole derivatives, specifically those with tert-butyl moieties, have been investigated for their role in forming organogels and emitting strong blue light when used in xerogel-based films. These materials demonstrate potential as fluorescent sensory materials for detecting volatile acid vapors due to their efficient exciton migration in nanofibers, highlighting their utility in chemosensory applications (Jiabao Sun et al., 2015).
Organic Synthesis and Polymer Science
The synthesis of poly(1,4-phenylenevinylenes) containing tert-butyl groups showcases the importance of tert-butyl moieties in improving solubility and luminescent properties of polymers. This research demonstrates the tert-butyl group's role in enabling living ring-opening metathesis polymerization and enhancing the photoluminescence quantum yield of the resulting polymers, suggesting applications in materials science and optoelectronics (M. W. Wagaman & R. Grubbs, 1997).
Medicinal Chemistry
Investigations into the structural modification of compounds with tert-butyl groups, such as the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, reveal their potential as N-(Boc) nitrone equivalents in the development of bioactive molecules. This research highlights the tert-butyl group's utility in the design of protected intermediates for organic synthesis, indicating its importance in the development of novel pharmaceuticals (Xavier Guinchard et al., 2005).
Analytical Chemistry
The development of hydrophobic carbon dots modified with tert-butyl groups for chromatographic separation emphasizes the role of tert-butyl moieties in enhancing the selectivity and efficiency of analytical methods. This research introduces new materials for reversed-phase liquid chromatography, demonstrating the tert-butyl group's contribution to improving chromatographic performance and selectivity (Jia Chen et al., 2021).
Propiedades
IUPAC Name |
tert-butyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFVBLMGZYGPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate | |
CAS RN |
1417551-36-0 |
Source


|
| Record name | tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

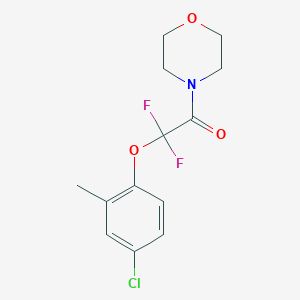
![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)
![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)
![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)
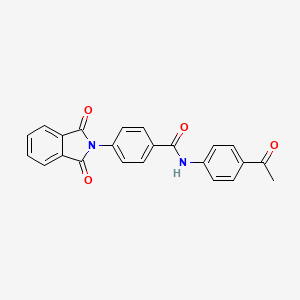
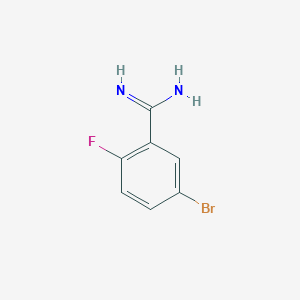
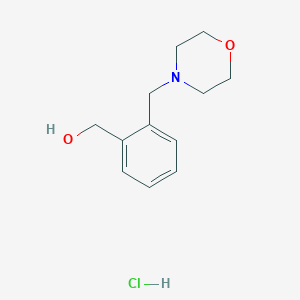
![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2890599.png)
![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)
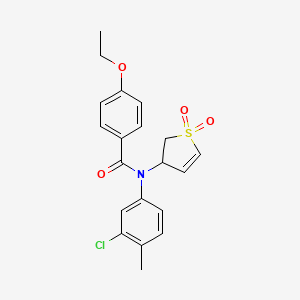
![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)